

Application Notes: m-Xylene as a Precursor for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *m-Xylene*

Cat. No.: *B7800700*

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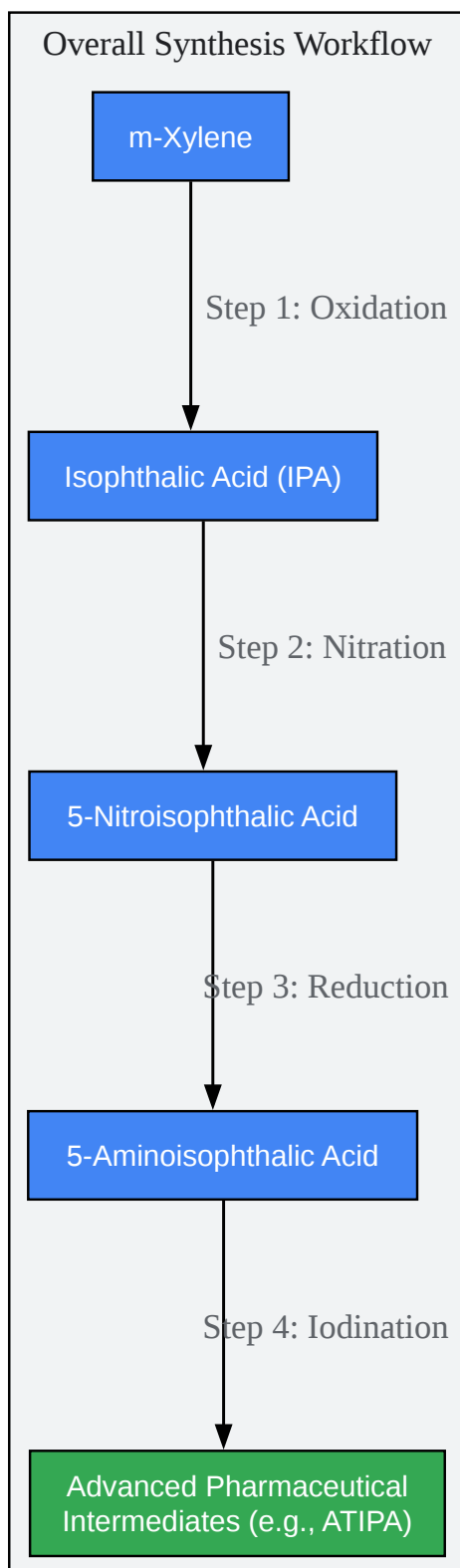
Introduction

m-Xylene, an aromatic hydrocarbon, serves as a critical and cost-effective starting material in the synthesis of various pharmaceutical compounds. Its molecular structure is particularly amenable to transformations that yield complex molecules, which are foundational for numerous active pharmaceutical ingredients (APIs) and advanced intermediates. A primary synthetic route involves the oxidation of **m-xylene** to isophthalic acid, a versatile intermediate that can be further functionalized to produce high-value compounds for the pharmaceutical industry, notably for non-ionic X-ray contrast media.

This document provides detailed application notes and experimental protocols for the multi-step synthesis of key pharmaceutical intermediates starting from **m-xylene**.

Core Synthesis Pathway Overview

The principal pathway for converting **m-xylene** into a valuable pharmaceutical building block involves a four-step synthesis. The process begins with the catalytic oxidation of **m-xylene** to form isophthalic acid. This is followed by the regioselective nitration of isophthalic acid to yield 5-nitroisophthalic acid. The nitro group is then reduced to an amine, forming 5-aminoisophthalic acid. This final product is a crucial intermediate, particularly for the synthesis of iodinated X-ray contrast agents.



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